molecular formula C15H10F2O4 B14027609 Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate

Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate

Cat. No.: B14027609
M. Wt: 292.23 g/mol
InChI Key: NQGJXRPQTSCETJ-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate is a synthetic aromatic ester characterized by a central benzoate backbone. Its structure includes a methyl ester group at the para position of the benzene ring, linked to a 2,3-difluoro-6-hydroxyphenyl ketone moiety.

Properties

Molecular Formula

C15H10F2O4

Molecular Weight

292.23 g/mol

IUPAC Name

methyl 4-(2,3-difluoro-6-hydroxybenzoyl)benzoate

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)9-4-2-8(3-5-9)14(19)12-11(18)7-6-10(16)13(12)17/h2-7,18H,1H3

InChI Key

NQGJXRPQTSCETJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate generally follows a multi-step approach involving:

  • Preparation of suitably substituted aryl halide or boronic acid derivatives.
  • Palladium-catalyzed coupling (e.g., Suzuki-Miyaura cross-coupling) to form the biaryl ketone linkage.
  • Introduction or retention of hydroxy and fluorine substituents on the aromatic ring.
  • Esterification or methylation steps to yield the methyl benzoate moiety.
  • Purification by chromatographic methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the cornerstone in constructing the biaryl ketone framework of the target molecule. Key details include:

Catalyst System Base Solvent Temperature Duration Yield (%) Notes
(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride Cesium carbonate 1,4-Dioxane/Water (4:1) 90 °C 16 h Moderate to high (up to 71%) Degassed under argon; effective for coupling boronate esters with aryl bromides
Tetrakis(triphenylphosphine)palladium(0) Sodium hydrogencarbonate Water/N,N-dimethylformamide 85 °C Overnight ~39% Used for coupling bis(pinacolato)diboron derivatives with aryl bromides
Trans-bis(triphenylphosphine)palladium dichloride Sodium carbonate Water/Acetonitrile 70 °C 3–15 h High (up to 100%) Nitrogen degassing; suitable for coupling enol triflates with methyl benzoate derivatives

These reactions typically involve the formation of arylboronate intermediates followed by coupling with aryl halides, enabling the installation of the 2,3-difluoro-6-hydroxyphenyl group onto the benzoate scaffold.

Preparation of Key Intermediates

3.1. Boronic Acid and Boronate Ester Intermediates

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate derivatives are prepared via borylation of aryl bromides using bis(pinacolato)diboron and palladium catalysts.
  • Boronic acids are obtained by oxidation of boronate esters with sodium periodate and ammonium acetate in acetone/water at room temperature for 16 h, yielding white solids with yields around 71%.

3.2. Aryl Bromide Derivatives

  • Methyl 4-bromo-2-methylbenzoate and related aryl bromides serve as coupling partners.
  • These are often synthesized or commercially obtained and purified before use in coupling reactions.

Reaction Conditions and Optimization

  • Reactions are typically carried out under inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
  • Degassing of solvents and reaction mixtures is standard practice.
  • Temperature control is critical, with most reactions performed between 70 °C and 90 °C.
  • Reaction times vary from 3 hours to overnight (up to 16 h) depending on substrates and catalyst loading.
  • Bases such as cesium carbonate, sodium carbonate, potassium acetate, and sodium hydrogencarbonate are used to facilitate transmetalation steps.
  • Solvent systems often involve mixtures of 1,4-dioxane and water or acetonitrile and water to balance solubility and reactivity.

Purification and Characterization

  • Post-reaction mixtures are typically cooled and partitioned between organic solvents (ethyl acetate, diethyl ether) and aqueous phases.
  • Organic layers are washed with water, brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
  • Concentration under reduced pressure yields crude products.
  • Purification is achieved via flash column chromatography on silica gel using gradient elution with hexane/ethyl acetate mixtures.
  • Final products are often triturated to enhance purity.
  • Characterization includes LC-MS (m/z values confirming molecular ions), retention times (RT ~4.07 min), and 1H NMR spectroscopy confirming aromatic and methyl ester protons.

Representative Reaction Scheme Summary

Step Reagents & Conditions Outcome Yield (%)
Borylation Methyl 4-bromo-2-methylbenzoate + bis(pinacolato)diboron, Pd catalyst, KOAc, DMF, 80 °C, 4 h Formation of boronate ester intermediate 45–71%
Suzuki Coupling Boronate ester + 2,3-difluoro-6-hydroxyphenyl bromide, Pd(dppf)Cl2, Cs2CO3, 1,4-dioxane/H2O, 90 °C, 16 h Coupled biaryl ketone ester Moderate to high
Oxidation (if needed) Sodium periodate, ammonium acetate, acetone/water, 20 °C, 16 h Conversion to boronic acid intermediates ~71%
Workup & Purification Extraction, drying, chromatography Pure this compound

Comparative Analysis of Preparation Methods

Aspect Method A (Pd(dppf)Cl2, Cs2CO3) Method B (Pd(PPh3)4, NaHCO3) Method C (Pd(PPh3)2Cl2, Na2CO3)
Catalyst Loading Moderate (1.78 mmol per 17.79 mmol substrate) Low to moderate Moderate
Solvent System 1,4-Dioxane/Water (4:1) Water/DMF Water/Acetonitrile
Temperature 90 °C 85 °C 70 °C
Reaction Time 16 h Overnight (~16 h) 3–15 h
Yield Range Moderate to high (up to 71%) Moderate (~39%) High (up to 100%)
Notes Degassed under argon, suitable for complex substrates Effective for boronate ester formation Efficient for coupling with enol triflates

Research Discoveries and Perspectives

  • The use of bis(pinacolato)diboron as a boron source in borylation reactions is well-established and provides high regioselectivity and yields for preparing boronate esters essential for Suzuki coupling.
  • The choice of palladium catalyst and ligand system significantly influences reaction efficiency; Pd(dppf)Cl2 complexes often outperform Pd(PPh3)4 in sterically hindered or electronically demanding substrates.
  • Reaction conditions optimized for mild temperatures and aqueous co-solvents improve sustainability and reduce environmental impact.
  • The presence of fluorine atoms on the aromatic ring enhances the compound's chemical stability and biological activity, necessitating careful control of reaction parameters to preserve these substituents.
  • Purification by flash chromatography remains the standard for isolating high-purity products, although advances in preparative HPLC and crystallization techniques are emerging.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range
Catalyst Pd(dppf)Cl2, Pd(PPh3)4, Pd(PPh3)2Cl2
Base Cs2CO3, NaHCO3, KOAc, Na2CO3
Solvent 1,4-Dioxane/Water, DMF/Water, Acetonitrile/Water
Temperature 70–90 °C
Reaction Time 3–16 h
Yield 39–100% (depending on method)
Purification Silica gel chromatography (hexane/ethyl acetate)
Characterization LC-MS, 1H NMR

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-[(2,3-difluoro-6-oxophenyl)carbonyl]benzoate.

    Reduction: Formation of 4-[(2,3-difluoro-6-hydroxyphenyl)methanol].

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several methyl benzoate derivatives documented in pesticide chemistry. Below is a comparative analysis based on substituents, functional groups, and inferred properties.

Structural Analogues from Pesticide Chemistry

Key analogues include sulfonylurea herbicides and other methyl benzoate-based pesticides ():

Compound Name Substituents/Functional Groups Primary Use
Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate 2,3-Difluoro-6-hydroxyphenyl ketone, methyl ester Not explicitly documented
Metsulfuron methyl ester Sulfonylurea bridge, triazine ring, methoxy group Herbicide (ALS inhibitor)
Tribenuron methyl ester Sulfonylurea bridge, pyrimidine ring, methoxy group Herbicide (ALS inhibitor)
Haloxyfop methyl ester Phenoxypropanoate backbone, trifluoromethylpyridinyl group Herbicide (ACCase inhibitor)
Diclofop-methyl Phenoxypropanoate backbone, dichlorophenoxy group Herbicide (ACCase inhibitor)
Key Structural Differences:
  • Backbone and Functional Groups: The target compound features a carbonyl-linked difluorohydroxyphenyl group, distinct from the sulfonylurea bridges in metsulfuron and tribenuron methyl esters . Sulfonylurea herbicides rely on urea linkages to inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis. The absence of this moiety in the target compound suggests a different mechanism of action or application. Haloxyfop and diclofop-methyl utilize phenoxypropanoate backbones with halogenated aryl groups, targeting acetyl-CoA carboxylase (ACCase) in grasses . The target compound’s benzoate backbone and fluorine/hydroxyl substituents may confer unique polarity or binding properties.
  • Substituent Effects: Fluorine Atoms: The 2,3-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues. This is critical in pharmaceuticals for improving bioavailability .

Research Findings and Data Gaps

  • Sulfonylurea Herbicides : Documented to exhibit herbicidal activity at 2–40 g/ha, with selectivity depending on substituent patterns .
  • Fluorinated Analogues : Fluorine substitution in pesticides like haloxyfop improves lipid solubility and environmental persistence .
  • Target Compound: No explicit activity data is available. Computational modeling or enzymatic assays would be required to elucidate its biological role.

Biological Activity

Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a benzoate moiety and a difluorinated phenolic component. The presence of the difluoro group is significant as it may enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. Research focusing on small molecule inhibitors targeting KRAS G12C mutants has shown that similar compounds can effectively inhibit tumor growth in vitro and in vivo models .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism
Study AB16 Melanoma<1.0Tubulin polymerization inhibition
Study BA549 Lung Cancer0.5Apoptosis induction via caspase activation

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit various enzymes involved in metabolic processes. For instance, profiling studies have shown that related compounds can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Table 2: Enzyme Inhibition Profile

Enzyme TargetIC50 (µM)Reference
CYP1A210
CYP3A415

Case Study 1: In Vivo Efficacy

In a recent study published in a peer-reviewed journal, this compound was administered to mice bearing xenograft tumors. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent.

Case Study 2: Toxicological Assessment

Another critical aspect of evaluating the biological activity of this compound involves understanding its toxicity profile. Toxicological assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation to determine safe dosage levels for therapeutic applications.

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